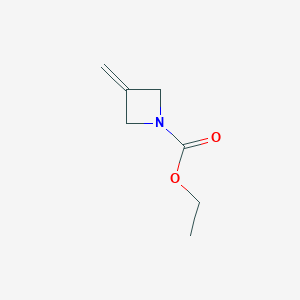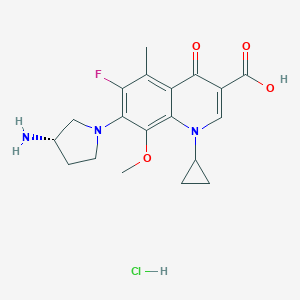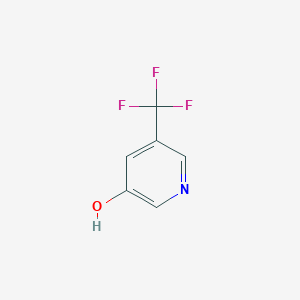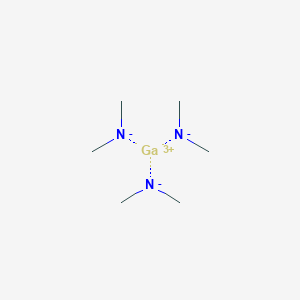
Gallium;dimethylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium is a group IIIA metal, atomic number 31 in the periodic table of elements . It is present at a concentration of 5–15 mg/kg in the earth’s crust and is obtained as a byproduct from the extraction of aluminum and zinc ores . Gallium and its alloys have been regarded as one of the promising materials for flexible bioelectronics due to their liquid-like mechanical properties, excellent electrical property, and low toxicity .
Synthesis Analysis
The synthesis of gallium compounds often involves reactions of gallium tris(dimethylamide) with alcohols . The gallium electrowinning process is always accompanied by hydrogen evolution reaction that results in low current efficiency .Molecular Structure Analysis
The crystal structure of gallium is orthorhombic . Each atom is coordinated to seven neighbors, resulting into a highly anisotropic atomic environment .Chemical Reactions Analysis
The electrochemical behavior and electrodeposition of gallium have been studied in a non-aqueous electrolyte comprising of gallium (III) chloride and 1,2-dimethoxyethane (DME) .Physical And Chemical Properties Analysis
Gallium is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation . Unusual for its low melting point (about 30 °C [86 °F]), gallium also expands upon solidification and supercools readily, remaining a liquid at temperatures as low as 0 °C (32 °F) .Scientific Research Applications
Medicine
Gallium compounds have gained importance in the fields of medicine over the past two to three decades . Radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism .
Cancer Therapeutics
Gallium compounds have applications in pharmacology, particularly in the treatment of cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer . Gallium’s ability to mimic iron disrupts the metabolism of cancer cells, inhibiting their growth .
Antimicrobial Treatments
Gallium compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents . This is particularly important given the rise of multidrug-resistant bacteria .
Electronics
The chemical properties of gallium compounds have led to their use in the electronics industry . For example, gallium arsenide is used in semiconductors .
Light Emitting Diodes (LEDs)
Gallium compounds are used in the production of light emitting diodes (LEDs) . LEDs are used in a variety of applications, from lighting to displays .
Cost Reduction in Commercial Applications
Gallium compounds are used commercially as a potential cost reducer . While the specifics of these applications are not detailed in the sources, it’s clear that the unique properties of gallium compounds make them valuable in a variety of industries .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
gallium;dimethylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18GaN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)gallane dimer | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

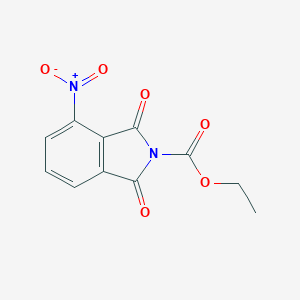
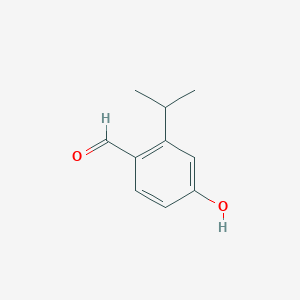

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)


![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
